Tert-butyl4-fluoro-3-iodobenzoate
Description
Tert-butyl 4-fluoro-3-iodobenzoate is a substituted benzoate ester characterized by a tert-butyl ester group at the carboxyl position, a fluorine atom at the para position (C4), and an iodine atom at the meta position (C3) of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the reactive iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions. Its tert-butyl ester group enhances solubility in non-polar solvents and stabilizes the molecule during synthetic transformations.
Properties
Molecular Formula |
C11H12FIO2 |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
InChI Key |
QXEQIOHRNNFTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-3-iodobenzoate typically involves the esterification of 4-fluoro-3-iodobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-fluoro-3-iodobenzoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the ester group to an alcohol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates, while reduction with LiAlH4 produces the corresponding alcohol.
Scientific Research Applications
Tert-butyl 4-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated compounds for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-3-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, to form different functional groups. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity .
Comparison with Similar Compounds
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
